2-Ethynyltoluene
Overview
Description
2-Ethynyltoluene, also known as o-tolylacetylene, is an organic compound that belongs to the alkyne family. It is characterized by the presence of a carbon-carbon triple bond and a methyl group attached to the phenyl ring. This compound is a colorless liquid with a pleasant odor and is soluble in many solvents, including water.
Mechanism of Action
Mode of Action
It is known that 2-ethynyltoluene undergoes dimerization in the presence of an ionic catalyst . This suggests that it may interact with its targets through a similar mechanism, potentially forming dimers or other complex structures.
Biochemical Pathways
The compound’s ability to undergo dimerization suggests that it may be involved in pathways related to molecular binding or complex formation .
Result of Action
Given its ability to undergo dimerization, it may have the potential to alter molecular structures or functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyltoluene can be synthesized through various methods. One common method involves the elimination of hydrogen bromide from 2-bromo-1-methylbenzene using a strong base such as sodium amide in liquid ammonia. Another method involves the Sonogashira coupling reaction, where 2-iodo-1-methylbenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst, followed by the removal of the trimethylsilyl group using a fluoride source.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydrogenation of 2-methylstyrene. This process is carried out at high temperatures in the presence of a metal catalyst such as palladium or platinum. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyltoluene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon results in the formation of 2-methylphenylethane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, where the methyl group can be substituted with halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) and appropriate catalysts or reagents.
Major Products Formed
Oxidation: 2-Methylbenzoic acid.
Reduction: 2-Methylphenylethane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Ethynyltoluene serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it is employed in the development of novel therapeutic agents. In materials science, it is used in the synthesis of polymers and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: An alkyne hydrocarbon containing a phenyl group.
2-Ethylphenylacetylene: Similar to 2-Ethynyltoluene but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and physical properties. This methyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-ethynyl-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-9-7-5-4-6-8(9)2/h1,4-7H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBSUWNEMXUTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113781-24-1 | |
Record name | Benzene, 1-ethynyl-2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113781-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50227407 | |
Record name | 2-Methylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-47-2 | |
Record name | 2-Methylphenylacetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethynyl-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-Ethynyltoluene undergoes microwave flash pyrolysis?
A1: According to the research, subjecting this compound to microwave flash pyrolysis (MFP) primarily yields indene. This transformation occurs through a Roger Brown rearrangement, involving a 1,2-hydrogen shift to form a vinylidene intermediate, followed by cyclization [].
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